2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid
Description
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid is a phenylacetic acid derivative featuring an oxirane (epoxide) ring attached via a methoxy group to the para-position of the phenyl ring. Notably, its acetamide derivative (2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide) is identified as Impurity C in Atenolol synthesis, highlighting its relevance in pharmaceutical quality control .
Properties
CAS No. |
72224-25-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid can be achieved through several methods. One common approach involves the reaction of 4-allyloxyphenylacetic acid with N-bromosuccinimide (NBS) in the presence of sodium hydroxide, water, and acetone. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. After the addition of more NBS and further stirring, the mixture is cooled in an ice bath, and sodium hydroxide is added. The product is then extracted with methylene chloride, yielding 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid as an off-white solid .
Industrial Production Methods
Industrial production methods for 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its epoxide ring allows for diverse chemical reactions, including:
- Oxidation : The epoxide can be oxidized to yield diols.
- Reduction : Various derivatives can be synthesized through reduction processes.
- Substitution Reactions : The phenyl ring facilitates electrophilic and nucleophilic substitutions, leading to various substituted derivatives.
These reactions are crucial for developing new materials and pharmaceuticals.
Biological Applications
2. Biological Activity Investigation
Research has indicated that 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid may exhibit significant biological activities. Studies focus on:
- Interactions with Biomolecules : The compound's reactivity with nucleophiles allows it to form covalent bonds with proteins and enzymes, potentially influencing biological pathways.
- Therapeutic Potential : Preliminary studies suggest it may have anti-inflammatory or analgesic properties, making it a candidate for drug development.
Medicinal Applications
3. Drug Development Precursor
The compound is being explored as a precursor in the synthesis of novel therapeutic agents. Its unique structure may lead to the development of drugs targeting specific diseases, particularly in pain management and inflammation-related conditions. Research is ongoing to evaluate its efficacy and safety profiles in clinical settings .
Industrial Applications
4. Specialty Chemicals Production
In industrial contexts, 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid is used to produce specialty chemicals. These chemicals are essential in various sectors, including:
- Agriculture : As intermediates in pesticide formulations.
- Materials Science : In the development of polymers and coatings that require specific chemical properties .
Case Study 1: Synthesis of Novel Anti-inflammatory Agents
Researchers have utilized 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid as a starting material to synthesize new anti-inflammatory compounds. In vitro studies demonstrated that derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications.
Case Study 2: Polymer Development
In an industrial setting, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance in high-temperature applications, demonstrating its utility in material science.
Mechanism of Action
The mechanism of action of 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Epoxide vs. Heterocycles : The oxirane group in the target compound contrasts with benzofuran () or pyridine () moieties in analogues, which introduce rigidity and alter electronic properties.
- Substituent Effects: Methoxy groups are common across compounds, but additional groups (e.g., sulfanyl, cyano) modulate solubility and target binding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | [4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid | 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid |
|---|---|---|---|
| Molecular Weight | ~222 g/mol (estimated) | 292.35 g/mol | 384.38 g/mol |
| LogP (Lipophilicity) | Moderate (epoxide increases polarity) | Higher (tetrahydro-pyran enhances lipophilicity) | High (benzofuran and acetyl groups) |
| Reactivity | High (epoxide ring-opening potential) | Low (stable ether) | Moderate (ketone stability) |
| Metabolic Stability | Likely low (reactive epoxide) | High (stable cyclic ether) | Moderate (benzofuran oxidation) |
Key Insights :
- The oxirane group reduces metabolic stability compared to tetrahydro-pyran or benzofuran derivatives.
- Lipophilicity increases with larger aromatic systems (e.g., benzofuran), impacting membrane permeability .
Biological Activity
Overview
2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
Synthesis and Properties
The synthesis of this compound can be achieved through several methods, including the reaction of 4-allyloxyphenylacetic acid with N-bromosuccinimide (NBS) under specific reaction conditions involving citric acid and sodium hydroxide. The presence of the epoxide ring in its structure contributes to its reactivity, making it capable of forming covalent bonds with nucleophiles, which is significant for its biological activity.
The mechanism of action for 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid involves its interaction with various molecular targets within biological systems. The highly reactive epoxide group can participate in nucleophilic substitution reactions, leading to modifications in biomolecules such as proteins and nucleic acids. This reactivity is crucial for its potential applications in therapeutic settings.
Biological Activity
Research has indicated that 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. For instance, it has shown potential against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound has been explored for its antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects, which could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid:
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, compounds similar to 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid demonstrated significant cell death via apoptosis pathways. The study highlighted the down-regulation of anti-apoptotic genes like Bcl-2 and up-regulation of pro-apoptotic genes such as P53 and Bax .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of related compounds, indicating that derivatives of this compound could inhibit the growth of pathogenic bacteria effectively. This suggests potential applications in developing new antibiotics .
- In Vivo Studies : Animal model studies have shown that administration of 2-{4-[(Oxiran-2-yl)methoxy]phenyl}acetic acid resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
